molecular formula C16H11NO5S B7537443 naphthalen-2-yl 4-nitrobenzene-1-sulfonate

naphthalen-2-yl 4-nitrobenzene-1-sulfonate

Cat. No.: B7537443
M. Wt: 329.3 g/mol
InChI Key: VMBNNBSNKNHLIT-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 4-nitrobenzene-1-sulfonate is a chemical compound with the molecular formula C16H11NO5S It is a derivative of naphthalene and benzene sulfonate, characterized by the presence of a nitro group on the benzene ring and a sulfonate group attached to the naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphthalen-2-yl 4-nitrobenzene-1-sulfonate typically involves the sulfonation of naphthalene followed by nitration. One common method includes the reaction of naphthalene with sulfuric acid to form naphthalene-2-sulfonic acid. This intermediate is then reacted with 4-nitrobenzene-1-sulfonyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Naphthalen-2-yl 4-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Reduction: Formation of naphthalen-2-yl 4-aminobenzene-1-sulfonate.

    Substitution: Formation of various substituted naphthalen-2-yl benzene sulfonates depending on the nucleophile used.

Scientific Research Applications

Naphthalen-2-yl 4-nitrobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalen-2-yl 4-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonate group enhances the solubility and reactivity of the compound, facilitating its interaction with target molecules.

Comparison with Similar Compounds

    Naphthalen-2-yl 2-nitrobenzene-1-sulfonate: Similar structure but with the nitro group in a different position.

    Naphthalen-2-yl 4-aminobenzene-1-sulfonate: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness: Naphthalen-2-yl 4-nitrobenzene-1-sulfonate is unique due to the specific positioning of the nitro and sulfonate groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

naphthalen-2-yl 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5S/c18-17(19)14-6-9-16(10-7-14)23(20,21)22-15-8-5-12-3-1-2-4-13(12)11-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBNNBSNKNHLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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